molecular formula C10H12INO2 B7870383 N-ethyl-2-(2-iodophenoxy)acetamide

N-ethyl-2-(2-iodophenoxy)acetamide

Cat. No.: B7870383
M. Wt: 305.11 g/mol
InChI Key: WNYGHEMFBLXTGU-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-iodophenoxy)acetamide is a chemical compound for research and experimental use only; it is not intended for diagnostic or therapeutic applications. Acetamide derivatives are of significant interest in medicinal chemistry due to their versatile bioactivity. Specifically, compounds featuring a 2-iodophenoxy moiety and an amide linker are valuable scaffolds in early-stage drug discovery . Research on analogous structures indicates potential application in the development of enzyme inhibitors. For instance, acetamide-based compounds with similar aromatic and amide functional groups have been investigated as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme target in oncology research for its role in cancer cell survival and chemoresistance . The pharmacophore of such inhibitors often consists of a central spacer, like an amide group, connected to a hydrophobic aromatic region . The presence of the iodine atom on the phenoxy ring offers a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, making this compound a useful intermediate for constructing more complex chemical libraries for biological screening. Researchers can utilize this product to explore its mechanism of action and inhibitory effects on specific enzymatic pathways.

Properties

IUPAC Name

N-ethyl-2-(2-iodophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYGHEMFBLXTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-iodophenoxy)acetamide typically involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(2-iodophenoxy)acetate is then subjected to amidation using ethylamine to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve heating in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted phenoxyacetamides.

    Oxidation: Products include oxidized derivatives like phenoxyacetic acids.

    Reduction: Reduced derivatives such as phenoxyethanamines.

Scientific Research Applications

N-ethyl-2-(2-iodophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodine atom and phenoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related acetamides include:

  • Substituents on the acetamide nitrogen: Ethyl (N-ethyl) vs. morpholinoethyl (), bicyclic systems (), or phenethyl ().
  • Phenoxy ring substituents: Iodo (2-iodophenoxy) vs. chloro, bromo, or methoxy groups ().

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Phenoxy) N-Substituent Molecular Weight (g/mol) Key Properties/Activities
N-Ethyl-2-(2-iodophenoxy)acetamide* 2-Iodo Ethyl ~305.1 (estimated) High steric bulk; potential enzyme inhibition
N-(2-(2-Iodophenoxy)phenyl)acetamide () 2-Iodo Phenyl 313.1 Microwave synthesis yield: 74%
2-(2-Chlorophenoxy)-N-[4-(2-oxochromen-3-yl)phenyl]acetamide () 2-Chloro Chromenyl-phenyl 394.8 Structural complexity; unconfirmed bioactivity
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Naphthyloxy Morpholinoethyl 314.4 Cytotoxicity studies in cell models
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide () None (direct chloro) 2-Ethyl-6-methylphenyl 227.7 Pesticide transformation product

*Estimated properties based on analogs.

Physicochemical and Spectroscopic Properties
  • Iodine’s electronic effects: The iodine atom in the 2-position induces distinct NMR shifts (e.g., downfield ¹H and ¹³C signals in iodophenoxy derivatives) compared to lighter halogens .
  • Solubility and stability : Iodo derivatives may exhibit lower aqueous solubility than chloro or methoxy analogs, impacting formulation strategies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(2-iodophenoxy)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route includes:

Step 1: React 2-iodophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2-iodophenoxy)acetyl chloride.

Step 2: Treat the intermediate with ethylamine in anhydrous dichloromethane under nitrogen to yield the final acetamide.
Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Confirm structure via 1^1H/13^13C NMR and IR spectroscopy to verify the amide bond (C=O stretch ~1650 cm1^{-1}) and iodine presence (C-I bond ~500 cm1^{-1}) .

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms. The iodine atom’s high electron density aids in phasing .
  • Validation: Check for R-factor convergence (< 5%) and verify hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What preliminary assays assess the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (concentration range: 1–100 µg/mL).
  • Cytotoxicity: Perform MTT assays on HEK-293 cells to determine IC₅₀ values.
  • Enzyme Inhibition: Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays. Compare with known inhibitors (e.g., ibuprofen) .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis: Use DFT (B3LYP/6-31G*) to calculate Mulliken charges. The iodine atom’s inductive (-I) effect reduces electron density on the phenoxy ring, altering nucleophilic aromatic substitution kinetics .
  • Experimental Validation: Perform Suzuki-Miyaura coupling with phenylboronic acid. The iodine acts as a leaving group, enabling C–C bond formation. Monitor reaction via 1^1H NMR for biphenyl product .

Q. How to resolve contradictions in reported bioactivity across structurally similar acetamides?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from PubChem datasets (e.g., trichlorophenoxy vs. iodophenoxy derivatives). Adjust for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR): Use CoMFA or molecular docking (AutoDock Vina) to correlate iodine’s van der Waals radius with target binding (e.g., COX-2 active site) .
  • In Vivo Validation: Address discrepancies using a murine inflammation model (e.g., carrageenan-induced paw edema) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) via regioselective oxidation. Measure logP via shake-flask method.
  • Metabolic Stability: Incubate with liver microsomes (human/rat). Identify major metabolites via LC-MS/MS.
  • Prodrug Design: Mask the amide as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for this compound derivatives?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with halogens (Cl, Br), alkyl chains, or methoxy groups at the para-position.
  • High-Throughput Screening: Use 96-well plates for parallel bioactivity testing.
  • Multivariate Analysis: Apply PCA to cluster compounds based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

  • Purity: Use HPLC-DAD (C18 column, acetonitrile/water) with >95% purity threshold.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via:
    • Thermogravimetric Analysis (TGA) for decomposition thresholds.
    • XPRD to detect crystallinity loss .

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